![molecular formula C15H11Cl2N3O B2783095 N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide CAS No. 338771-75-8](/img/structure/B2783095.png)
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .
Molecular Structure Analysis
The molecular structure of “N-(1H-Benzimidazol-2-ylmethyl)benzamide” has been studied using various spectroscopic techniques . Theoretical and actual NMR chemical shifts were found to be quite similar .Physical And Chemical Properties Analysis
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . Other physical and chemical properties have been studied .Scientific Research Applications
Allosteric Activation of Human Glucokinase (GK)
- Application : Some derivatives of this compound have been synthesized and tested for their ability to activate GK. Specifically, compounds 2 and 7 demonstrated strong GK activation in vitro. Molecular docking studies revealed appreciable hydrogen bond interactions with Arg63 residue of GK .
Crystal Structure Studies
- Application : Researchers have reported the synthesis, crystal structure, and Hirshfeld analysis of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA), which is related to our compound of interest .
Anticancer Properties
- Application : Spectroscopic data confirmed that N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide analogues exhibit anticancer activity. For example, compound “a” is 3,5-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide .
Mechanism of Action
Target of Action
The primary target of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide affects the glycolysis pathway . GK is a key regulator of this pathway, and its activation results in increased conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to a decrease in blood glucose levels, providing significant hypoglycemic effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The compound’s impact on bioavailability would need further investigation.
Result of Action
The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide leads to a significant decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a condition characterized by high blood glucose levels .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFYQAYBIJOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.